molecular formula C11H15NO4 B257270 Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester

Katalognummer B257270
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: NTGPBSIPQRWIHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester, also known as Fmoc-protected amino acid, is a widely used compound in the field of peptide synthesis. It is a derivative of the natural amino acid, phenylalanine, and is used to protect the amino group during peptide synthesis.

Wirkmechanismus

The mechanism of action of Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is based on the protection of the amino group during peptide synthesis. The Fmoc group is removed by treatment with a base such as piperidine, which exposes the amino group for further reaction. This allows for the synthesis of longer and more complex peptides.
Biochemical and Physiological Effects:
Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid does not have any biochemical or physiological effects as it is used only as a protecting group during peptide synthesis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid in lab experiments are that it allows for the synthesis of longer and more complex peptides and is compatible with the solid-phase peptide synthesis method. The limitations of using Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid are that it requires additional steps for removal of the Fmoc group and can be expensive.

Zukünftige Richtungen

For Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid include the development of new protecting groups that are more efficient and cost-effective. There is also a need for the development of new methods for peptide synthesis that are more efficient and allow for the synthesis of longer and more complex peptides. Additionally, Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid can be used in the development of new drugs and therapies for various diseases.

Synthesemethoden

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is synthesized by reacting Fmoc-Cl with the amino group of the amino acid. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified by chromatography. The Fmoc group can be removed by treatment with a base such as piperidine, which exposes the amino group for further reaction.

Wissenschaftliche Forschungsanwendungen

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is widely used in the field of peptide synthesis. It is used to protect the amino group during peptide synthesis, which allows for the synthesis of longer and more complex peptides. Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl estered amino acid is also used in the solid-phase peptide synthesis method, which is a widely used method for peptide synthesis.

Eigenschaften

Produktname

Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester

Molekularformel

C11H15NO4

Molekulargewicht

225.24 g/mol

IUPAC-Name

2-morpholin-4-ylethyl furan-2-carboxylate

InChI

InChI=1S/C11H15NO4/c13-11(10-2-1-6-15-10)16-9-5-12-3-7-14-8-4-12/h1-2,6H,3-5,7-9H2

InChI-Schlüssel

NTGPBSIPQRWIHY-UHFFFAOYSA-N

SMILES

C1COCCN1CCOC(=O)C2=CC=CO2

Kanonische SMILES

C1COCCN1CCOC(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.